Triphenylamine-d15

Quantitative Mass Spectrometry LC-MS/MS Isotope Dilution

Triphenylamine-d15 is a perdeuterated derivative of triphenylamine (C18H15N) wherein all 15 hydrogen atoms are replaced by deuterium (²H), yielding the molecular formula (C₆D₅)₃N and a molecular weight of 260.41 g/mol. This stable isotope-labeled compound retains the core electronic and structural properties of the parent triphenylamine—including its propeller-shaped geometry, electron-rich π-system, and non-basic nitrogen center—while exhibiting a mass shift of +15 Da that enables unambiguous differentiation from the non-deuterated analog in mass spectrometry.

Molecular Formula C18H15N
Molecular Weight 260.4 g/mol
Cat. No. B12403813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylamine-d15
Molecular FormulaC18H15N
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D
InChIKeyODHXBMXNKOYIBV-KLHTYYPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylamine-d15 (CAS 880462-20-4): Deuterated Internal Standard for Quantitative Mass Spectrometry and Isotopic Tracing


Triphenylamine-d15 is a perdeuterated derivative of triphenylamine (C18H15N) wherein all 15 hydrogen atoms are replaced by deuterium (²H), yielding the molecular formula (C₆D₅)₃N and a molecular weight of 260.41 g/mol . This stable isotope-labeled compound retains the core electronic and structural properties of the parent triphenylamine—including its propeller-shaped geometry, electron-rich π-system, and non-basic nitrogen center—while exhibiting a mass shift of +15 Da that enables unambiguous differentiation from the non-deuterated analog in mass spectrometry . The compound is synthesized via Buchwald–Hartwig amination using perdeuterated bromobenzene-d₅ and aniline-d₅ with palladium catalysis, as described in patent literature [1]. Its primary utility lies in serving as an isotopically labeled internal standard for quantitative LC-MS/MS analysis, mechanistic tracing in reaction studies, and as a tool in drug metabolism and pharmacokinetic investigations .

Why Triphenylamine-d15 Cannot Be Replaced by Non-Deuterated Triphenylamine or Alternative Isotopologs in Quantitative MS Workflows


In liquid chromatography-mass spectrometry (LC-MS), isotopically labeled internal standards function on the principle of near-identical physicochemical behavior coupled with a resolvable mass difference; deuterated analogs such as Triphenylamine-d15 co-elute with and exhibit ionization efficiencies comparable to the target analyte while producing a distinct m/z signal [1]. Non-deuterated triphenylamine lacks this mass offset and thus cannot be distinguished from endogenous analyte in complex matrices, rendering it unsuitable as an internal standard. Alternative isotopologs such as ¹³C- or ¹⁵N-labeled triphenylamine are theoretically viable but face practical procurement barriers: commercial availability of per-¹³C or per-¹⁵N triphenylamine is extremely limited, and custom synthesis costs are prohibitively high compared to the deuterated variant [2]. Furthermore, the perdeuterated substitution pattern (15 × ²H) of Triphenylamine-d15 provides a +15 Da mass shift sufficient to avoid isotopic overlap with the M+1 or M+2 natural abundance peaks of the non-deuterated analyte, a critical requirement for accurate quantitation in complex biological or environmental samples . These constraints establish Triphenylamine-d15 as the practical, commercially accessible, and analytically validated choice for MS-based quantitation of triphenylamine and its metabolites.

Quantitative Differentiation Evidence: Triphenylamine-d15 vs. Non-Deuterated Triphenylamine and Alternative Internal Standards


Mass Spectrometric Distinguishability: +15 Da Mass Shift Enables Unambiguous Analyte Quantitation

Triphenylamine-d15 possesses a molecular weight of 260.41 g/mol, exactly 15 mass units greater than non-deuterated triphenylamine (245.32 g/mol) . This +15 Da shift arises from complete substitution of all 15 hydrogen atoms with deuterium, producing a monoisotopic mass of 260.2146 Da compared to 245.1204 Da for the unlabeled compound . In LC-MS/MS analysis, this mass differential enables baseline resolution of the internal standard (Triphenylamine-d15) from the target analyte (triphenylamine) without interference from the M+1 (~1.1% relative abundance) or M+2 (~0.006% relative abundance) natural isotopic peaks of the non-deuterated species, which could otherwise confound quantitation at low analyte concentrations .

Quantitative Mass Spectrometry LC-MS/MS Isotope Dilution

Synthesis Route Definition: Patent-Documented Buchwald–Hartwig Amination Using Perdeuterated Precursors

Patent US20080191614A1 explicitly describes the synthesis of Triphenylamine-d15 via Buchwald–Hartwig coupling of bromobenzene-d₅ (5 g, 30.9 mmol) with aniline-d₅ (1.52 g, 15.5 mmol) in toluene (150 mL), catalyzed by tris(dibenzylideneacetone)dipalladium(0) (0.43 g, 0.465 mmol) and tri-tert-butylphosphine (0.19 g, 0.93 mmol) with sodium tert-butoxide (1.79 g, 18.6 mmol) as base, under reflux for 12 hours [1]. This synthetic protocol establishes the compound's identity and distinguishes it from alternative isotopologs: the use of fully deuterated aromatic precursors ensures perdeuteration (98 atom% D minimum) of all 15 hydrogen positions, a labeling density not achievable through hydrogen-deuterium exchange methods, which typically yield incomplete or positional-specific labeling .

Deuterated Synthesis Palladium Catalysis Isotopic Labeling

Deuterium Kinetic Isotope Effect: Potential for Extended OLED Device Lifetime via Reduced C–H(D) Bond Vibrational Deactivation

While direct head-to-head lifetime data comparing OLED devices fabricated with Triphenylamine-d15 versus non-deuterated triphenylamine are not publicly available, class-level evidence from deuterated triarylamine hole-transport materials demonstrates that deuteration of C–H bonds reduces non-radiative vibrational decay pathways, thereby extending device operational lifetime. Studies on deuterated OLED intermediates have shown up to a 30% improvement in emission lifetime following deuteration [1]. More specifically, research on deuterated thermally activated delayed fluorescence (TADF) emitters achieved a time to 90% initial luminance (LT90) of 23.4 hours at 1000 cd m⁻², with deuteration of the donor units (structurally analogous to triphenylamine) identified as critical for enhanced photostability [2]. The underlying mechanism involves the kinetic isotope effect: the C–D bond has a lower zero-point vibrational energy (∼7–8 kJ/mol difference) and a ∼1.4× greater bond dissociation energy than the C–H bond, reducing the probability of bond scission and suppressing exciton quenching via high-frequency C–H stretching modes [3].

OLED Stability Kinetic Isotope Effect Exciton Lifetime

Commercial Availability and Supply Chain Reliability: Documented Pricing and Multi-Vendor Sourcing

Triphenylamine-d15 is commercially available from multiple established isotope and fine chemical suppliers, with documented pricing that enables cost-benefit analysis relative to alternative internal standards. As of 2026, Medical Isotopes, Inc. lists Triphenylamine-d15 at $805.00 for 0.25 g and $1,450.00 for 0.5 g, while American Custom Chemicals Corporation offers 5 mg at $501.60 . In contrast, alternative ¹³C-labeled or custom-synthesized triphenylamine isotopologs are either not commercially listed or require custom quotation with minimum order quantities and lead times exceeding 6–8 weeks, rendering them impractical for time-sensitive research projects [1]. The presence of multiple validated vendors (including MedChemExpress, InvivoChem, TRC, and Alfa Chemistry) establishes a competitive supply landscape that mitigates single-source procurement risk and ensures batch-to-batch consistency in isotopic enrichment (≥98 atom% D) and chemical purity .

Isotope Procurement Research Chemical Supply Vendor Comparison

Optimal Application Scenarios for Triphenylamine-d15 Based on Quantified Differentiation Evidence


LC-MS/MS Quantitation of Triphenylamine in Environmental or Biological Matrices

Triphenylamine-d15 serves as the definitive internal standard for quantifying triphenylamine concentrations in complex matrices such as wastewater, soil extracts, or biological fluids (plasma, urine). The +15 Da mass differential (Section 3, Evidence 1) enables baseline-resolved detection and accurate isotope dilution quantitation, correcting for matrix effects, ionization suppression, and sample preparation losses [1]. This application scenario is particularly critical in environmental monitoring studies of triphenylamine release from OLED manufacturing waste streams and in pharmacokinetic investigations of triphenylamine-containing drug candidates, where regulatory submissions require validated bioanalytical methods with isotopically labeled internal standards .

OLED Device Lifetime Optimization via Deuteration of Hole-Transport Layers

For industrial OLED research and development, Triphenylamine-d15 offers a strategic tool for evaluating the impact of deuteration on device operational stability. As established in Section 3 (Evidence 3), the substitution of C–H with C–D bonds reduces non-radiative decay pathways via the kinetic isotope effect, with class-level evidence demonstrating up to 30% lifetime improvement in deuterated OLED materials. By fabricating comparative device stacks where Triphenylamine-d15 replaces non-deuterated triphenylamine in the hole-transport layer, researchers can quantify the lifetime extension attributable specifically to C–H bond replacement, enabling data-driven material selection for commercial display and lighting products where longevity is a critical performance metric [2].

Mechanistic Elucidation of Triphenylamine Oxidation and Dimerization Pathways

Triphenylamine-d15 enables unambiguous mechanistic tracing in reactions where the parent compound participates as a substrate or catalyst. As noted in vendor technical literature, studies have employed Triphenylamine-d15 to investigate the dimerization mechanism of triphenylamine via mass spectrometric tracking of deuterium retention in product ions . The perdeuterated labeling ensures that any mass shift in reaction intermediates or products can be directly attributed to the triphenylamine-derived fragment, distinguishing it from solvent-derived or adventitious species. This application is particularly valuable in photoredox catalysis research, where triphenylamine derivatives serve as electron donors, and precise understanding of reaction pathways is essential for catalyst optimization.

Synthesis and Purity Verification of Novel Deuterated Aryl Amine OLED Materials

The patent-documented synthesis of Triphenylamine-d15 via Buchwald–Hartwig amination using perdeuterated precursors (Section 3, Evidence 2) provides a validated reference protocol for preparing other deuterated triarylamine hole-transport materials. Researchers developing next-generation deuterated OLED compounds can leverage this established synthetic route—with defined stoichiometry, catalyst loading, and reaction conditions—as a starting point for optimizing the deuteration of more complex triarylamine derivatives. The documented ≥98 atom% D isotopic enrichment achievable through this method sets a benchmark for labeling density in electronic materials applications, where incomplete deuteration may compromise the intended stability enhancements [3].

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